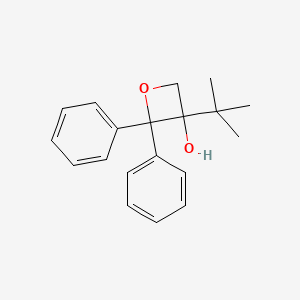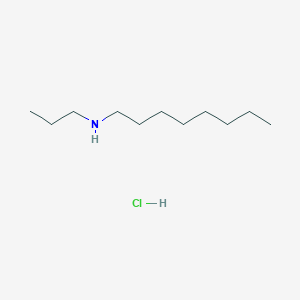
N-propyloctan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propyloctan-1-amine;hydrochloride is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a propyl group attached to an octan-1-amine backbone, with a hydrochloride salt form. Amines are known for their basic properties and nucleophilicity, making them valuable in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-propyloctan-1-amine;hydrochloride typically involves the alkylation of octan-1-amine with a propyl halide under nucleophilic substitution conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Octan-1-amine+Propyl halide→N-propyloctan-1-amine+Hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of stannous chloride as an antioxidant during the crystallization process can improve the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-propyloctan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides.
Reduction: Reduction of amines can lead to the formation of primary amines or hydrocarbons.
Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group replaces a leaving group in a molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions involving amines
Major Products Formed
Oxidation: Nitroso compounds, nitriles, amides.
Reduction: Primary amines, hydrocarbons.
Substitution: Alkylated amines, amides
Aplicaciones Científicas De Investigación
N-propyloctan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a precursor for the synthesis of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug intermediate.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of N-propyloctan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, donating its lone pair of electrons to form covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-methyloctan-1-amine
- N-ethyloctan-1-amine
- N-butyloctan-1-amine
Uniqueness
N-propyloctan-1-amine;hydrochloride is unique due to its specific alkyl chain length and the presence of a propyl group. This structural feature can influence its reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds .
Propiedades
Número CAS |
88552-74-3 |
|---|---|
Fórmula molecular |
C11H26ClN |
Peso molecular |
207.78 g/mol |
Nombre IUPAC |
N-propyloctan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H25N.ClH/c1-3-5-6-7-8-9-11-12-10-4-2;/h12H,3-11H2,1-2H3;1H |
Clave InChI |
UESNFKXHZYDEDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNCCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


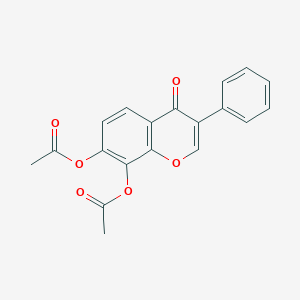
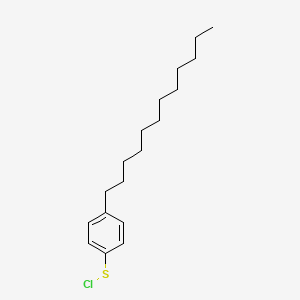
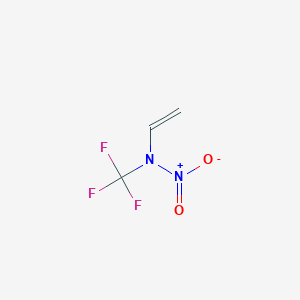


![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
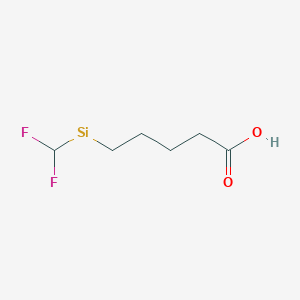
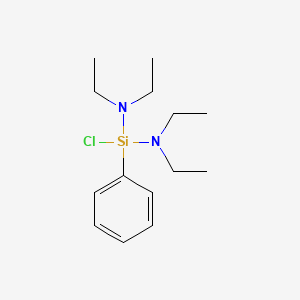
![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
![O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine](/img/structure/B14395501.png)
